molecular formula C10H12BrNO B13057327 (S)-6-Bromo-8-methylchroman-4-amine

(S)-6-Bromo-8-methylchroman-4-amine

Cat. No.: B13057327
M. Wt: 242.11 g/mol
InChI Key: VEJHXMNKVWTQKH-VIFPVBQESA-N
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Description

(S)-6-Bromo-8-methylchroman-4-amine is a chiral organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methyl group at the 8th position, and an amine group at the 4th position on the chroman ring. The (S)-configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Bromo-8-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common route includes the bromination of 8-methylchroman, followed by the introduction of the amine group through nucleophilic substitution. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine derivative for the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of chiral catalysts or resolution techniques to ensure the desired (S)-configuration.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Bromo-8-methylchroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with a hydroxyl group would produce a hydroxychroman derivative.

Scientific Research Applications

(S)-6-Bromo-8-methylchroman-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential pharmacological properties, this compound is investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-8-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

    6-Bromo-8-methylchroman-4-ol: This compound has a hydroxyl group instead of an amine group, which can significantly alter its biological activity and chemical reactivity.

    8-Methylchroman-4-amine: Lacking the bromine atom, this compound may have different binding affinities and pharmacological properties.

    6-Bromo-4-chromanone:

Uniqueness: (S)-6-Bromo-8-methylchroman-4-amine’s unique combination of substituents and its chiral nature make it distinct from other similar compounds

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(4S)-6-bromo-8-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1

InChI Key

VEJHXMNKVWTQKH-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC2=C1OCC[C@@H]2N)Br

Canonical SMILES

CC1=CC(=CC2=C1OCCC2N)Br

Origin of Product

United States

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